Hydrogen Bond Donor (HBD) Count: A Binary Differentiation in Scaffold Reactivity and Pharmacophore Compatibility
The target compound 2-[(2,4-dichlorobenzyl)amino]ethanol (CAS 6269-87-0) possesses two hydrogen bond donors (HBD: the secondary amine NH and the terminal hydroxyl OH), whereas the N-methyl analog (CAS 1250137-33-7) and N-ethyl analog (CAS 1247157-27-2) each possess only one HBD (the terminal hydroxyl), as the amine nitrogen is fully substituted . This quantitative difference—2 HBD vs. 1 HBD—is critical because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five for predicting oral bioavailability, where HBD ≤ 5 is a rule; the target compound's additional HBD may confer superior aqueous solubility at physiological pH while also providing an additional interaction point for target protein binding in drug design . Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18).
| Evidence Dimension | Hydrogen Bond Donor Count (Computed) |
|---|---|
| Target Compound Data | 2 (secondary amine NH + hydroxyl OH) |
| Comparator Or Baseline | N-Methyl analog (CAS 1250137-33-7): 1 HBD; N-Ethyl analog (CAS 1247157-27-2): 1 HBD |
| Quantified Difference | 2 HBD (target) vs. 1 HBD (both N-alkyl analogs); a 100% increase in HBD count |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); PubChem CID 234280, CID 60683764, CID 60346509 |
Why This Matters
For medicinal chemistry campaigns where hydrogen bonding to a biological target is critical for affinity and selectivity, the target compound's secondary amine offers a donor capability that is structurally eliminated in the N-alkyl analogs, making CAS 6269-87-0 uniquely suitable for SAR exploration requiring an additional H-bond donor pharmacophore element.
- [1] PubChem Compound Summaries: CID 234280 (CAS 6269-87-0), CID 60683764 (CAS 1250137-33-7), CID 60346509 (CAS 1247157-27-2). Computed Properties sections. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. (Class-level rule for HBD significance). View Source
